molecular formula C18H35NO B14242837 Pentadecane, 7-isocyanato-4,12-dimethyl- CAS No. 320339-54-6

Pentadecane, 7-isocyanato-4,12-dimethyl-

Cat. No.: B14242837
CAS No.: 320339-54-6
M. Wt: 281.5 g/mol
InChI Key: SLBFKXKJCPQZRA-UHFFFAOYSA-N
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Description

Pentadecane, 7-isocyanato-4,12-dimethyl- (CAS No. [320339-54-6]) is a branched alkane derivative functionalized with an isocyanate (-NCO) group at the 7th carbon and methyl (-CH₃) substituents at the 4th and 12th positions. Isocyanates are highly reactive compounds widely used in polymer synthesis, particularly in polyurethane production, adhesives, and coatings .

Properties

CAS No.

320339-54-6

Molecular Formula

C18H35NO

Molecular Weight

281.5 g/mol

IUPAC Name

7-isocyanato-4,12-dimethylpentadecane

InChI

InChI=1S/C18H35NO/c1-5-9-16(3)11-7-8-12-18(19-15-20)14-13-17(4)10-6-2/h16-18H,5-14H2,1-4H3

InChI Key

SLBFKXKJCPQZRA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCCC(CCC(C)CCC)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadecane, 7-isocyanato-4,12-dimethyl- typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent to introduce the isocyanate group. One common method is the reaction of 7-amino-4,12-dimethylpentadecane with phosgene under controlled conditions to yield the desired isocyanate compound .

Industrial Production Methods

In an industrial setting, the production of Pentadecane, 7-isocyanato-4,12-dimethyl- may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentadecane, 7-isocyanato-4,12-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Pentadecane, 7-isocyanato-4,12-dimethyl- primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares pentadecane, 7-isocyanato-4,12-dimethyl- with structurally related isocyanates and branched alkanes:

Compound Name CAS No. Functional Groups Substituents Key Differences
Pentadecane, 7-isocyanato-4,12-dimethyl- [320339-54-6] Isocyanate (-NCO) Methyl groups at C4, C12 Branched structure; single NCO
Pentadecane-1,15-diyldiisocyanate [112656-81-2] Two isocyanate groups Linear pentadecane backbone Higher reactivity (diisocyanate)
Pentadecyl isocyanate [39633-51-7] Isocyanate (-NCO) Linear pentadecane backbone No methyl branching
Pentadecane, 8-hexyl- Not specified None (hydrocarbon) Hexyl group at C8 Non-reactive; biological origin

Key Observations:

  • Reactivity: The diisocyanate ([112656-81-2]) is more reactive due to two -NCO groups, enabling crosslinking in polymers. The target compound’s single -NCO group limits its utility to monofunctional reactions.
  • Branching Effects: Methyl substituents in the target compound may reduce solubility in polar solvents compared to linear analogs like pentadecyl isocyanate .
  • Biological Context: Branched hydrocarbons like pentadecane, 8-hexyl- (found in insect venom apparatus) highlight structural parallels but differ functionally due to the absence of reactive groups .

Physical and Chemical Properties

  • Volatility: Linear alkanes (e.g., pentadecane) are common volatile compounds in seafood, with high flavor thresholds . The isocyanate group and methyl branching in the target compound likely reduce volatility due to increased molecular weight and steric hindrance.
  • Analytical Challenges: Linear alkanes like pentadecane are prone to misidentification in GC-MS due to fragmentation similarities . The -NCO group in the target compound may aid differentiation via unique spectral signatures, though methyl branching could complicate interpretation without advanced techniques (e.g., GC×GC/EI TOF).

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